molecular formula C21H17FN4O2 B2590006 2-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one CAS No. 1207049-76-0

2-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one

Cat. No.: B2590006
CAS No.: 1207049-76-0
M. Wt: 376.391
InChI Key: ZDANVVNITXMRQX-UHFFFAOYSA-N
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Description

The compound 2-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one is a sophisticated small molecule designed for advanced pharmaceutical and biological research. Its structure integrates a 2,3-dihydropyridazin-3-one core, a scaffold well-documented in scientific literature for its significant biological potential. Derivatives of dihydropyridazinone have been reported to exhibit a range of pharmacological activities, making them valuable starting points for drug discovery programs . This particular compound is intended for investigative applications in several key areas. Primary research interest may lie in developing novel antimicrobial agents, as related pyridazinone derivatives have demonstrated activity against various bacterial and fungal strains . Furthermore, the structural features of this compound suggest potential for central nervous system (CNS) drug discovery. Heterocyclic compounds containing nitrogen and oxygen, similar to this one, are frequently explored as inhibitors of specific enzymes for researching neurological and psychiatric disorders . Researchers can utilize this chemical tool to probe fundamental biological pathways, study protein-ligand interactions, and synthesize new analogs to establish structure-activity relationships (SAR). It is supplied exclusively for laboratory research purposes to support the development of new therapeutic candidates.

Properties

IUPAC Name

2-[[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-6-(4-fluorophenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN4O2/c1-13-3-4-16(11-14(13)2)21-23-19(28-25-21)12-26-20(27)10-9-18(24-26)15-5-7-17(22)8-6-15/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDANVVNITXMRQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NOC(=N2)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of a hydrazide with a nitrile oxide.

    Synthesis of the Pyridazinone Core: This involves the reaction of a hydrazine derivative with a diketone.

    Coupling Reactions: The final step involves coupling the oxadiazole and pyridazinone intermediates under appropriate conditions, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylphenyl group.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring opening.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or chromium trioxide.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of oxadiazoles possess notable anticancer properties. The incorporation of the oxadiazole moiety in the structure of this compound suggests potential activity against various cancer cell lines. Studies have shown that compounds with similar structures exhibit cytotoxic effects on tumor cells by inducing apoptosis and inhibiting cell proliferation .

Antimicrobial Properties

The presence of the oxadiazole and pyridazinone groups in the compound has been linked to antimicrobial activity. Compounds with these functional groups have demonstrated effectiveness against a range of bacterial and fungal pathogens. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .

Anti-inflammatory Effects

Inflammation is a critical factor in numerous diseases, including arthritis and cardiovascular disorders. Some studies suggest that compounds containing the pyridazinone scaffold can modulate inflammatory responses by inhibiting key enzymes involved in the inflammatory process, such as cyclooxygenase (COX) and lipoxygenase (LOX) .

Organic Electronics

The unique electronic properties of this compound make it a candidate for use in organic electronic devices. Its ability to act as a semiconductor can be leveraged in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research into similar compounds has shown that they can enhance charge transport and improve device efficiency .

Photophysical Properties

The photophysical properties of this compound, particularly its fluorescence characteristics, have implications for applications in sensors and imaging technologies. Fluorescent compounds are essential in biological imaging and environmental monitoring due to their sensitivity and specificity .

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of this compound. SAR studies indicate that modifications to specific functional groups can enhance biological activity while reducing toxicity. For instance, substituents at the phenyl rings can significantly influence both anticancer and antimicrobial activities .

Case Study: Anticancer Screening

A study conducted on similar oxadiazole derivatives demonstrated promising results against breast cancer cell lines, where modifications led to an IC50 value significantly lower than that of standard chemotherapeutics. This indicates that further exploration into the structural variations of this compound could yield even more potent anticancer agents.

Case Study: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, derivatives of pyridazinone were tested against resistant strains of bacteria. The results showed that certain modifications led to enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting that this compound could be developed into a new class of antibiotics.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The oxadiazole ring and pyridazinone core could play crucial roles in binding to these molecular targets, influencing pathways involved in inflammation or neurotransmission.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name / ID Core Structure Key Substituents Biological Activity (if reported) Yield (%) Purity (%) Reference
Target Compound 2,3-Dihydropyridazin-3-one 4-Fluorophenyl (position 6); 3,4-dimethylphenyl-oxadiazole (position 2) Not reported in evidence
Compound 46 Benzimidazol-2-one 4-Chlorophenethyl-oxadiazole Dual TRPA1/TRPV1 antagonist (potential analgesic) 72 99.01
Compound 47 Benzimidazol-2-one Trifluoromethyl-biphenyl-oxadiazole Dual TRPA1/TRPV1 antagonist 55 99.47
Ethyl 4-[3-(4-fluorophenyl)-...-tetrahydropyrimidine Dihydropyrimidine 4-Fluorophenyl, pyrazole Anti-tubercular (more potent than isoniazid)
CAS 1040639-91-5 Triazolopyrimidinone 3,4-Dimethoxyphenyl-oxadiazole; 3-fluorobenzyl Supplier-reported (no activity data)

Key Observations

Core Structure Influence: The target compound’s dihydropyridazinone core differs from the benzimidazol-2-one () and triazolopyrimidinone () scaffolds. In contrast, the dihydropyrimidine core in is associated with anti-tubercular activity, suggesting that partial saturation in nitrogenous heterocycles may enhance bioactivity .

Substituent Effects: The 4-fluorophenyl group in the target compound aligns with bioactive analogs in , where fluorinated aryl groups improve target affinity and pharmacokinetics .

Synthetic Accessibility :

  • Compounds with simpler substituents (e.g., Compound 46 in ) achieve higher yields (72%) compared to those with bulky groups (e.g., Compound 50: 30% yield), suggesting steric hindrance impacts synthesis efficiency .

Biological Activity

The compound 2-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one (hereafter referred to as the compound) is a novel chemical entity that has garnered attention due to its potential biological activities. This article will explore the biological activities associated with this compound, including antimicrobial and anticancer properties, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a complex structure comprising an oxadiazole ring and a pyridazinone moiety. Its molecular formula is C20H20N4OC_{20}H_{20}N_4O with a molecular weight of approximately 336.4 g/mol. The presence of the oxadiazole group is significant as it is known for enhancing biological activity due to its ability to interact with various biological targets.

Antimicrobial Activity

Research has shown that derivatives of oxadiazole compounds often exhibit significant antimicrobial properties. For instance, studies indicate that compounds containing the 1,2,4-oxadiazole core demonstrate effective antibacterial activity against both gram-positive and gram-negative bacteria.

Microorganism Activity (MIC µg/mL)
Staphylococcus aureus4 - 32
Escherichia coli64 - 256
Candida albicans64 - 256

The compound's structure suggests it may possess similar antimicrobial properties due to the oxadiazole moiety's established efficacy against various pathogens .

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been extensively documented. Compounds featuring this scaffold have shown promising results in inhibiting cancer cell proliferation across multiple cell lines.

Case Study: Cytotoxicity Evaluation

In a study assessing the cytotoxic effects of various oxadiazole derivatives, including similar compounds to our target compound, significant activity was observed against several cancer cell lines:

Cell Line IC50 (µM)
HCT116 (Colon)18.78
MCF7 (Breast)10.1
HUH7 (Liver)<10

Notably, compounds derived from the oxadiazole series demonstrated IC50 values lower than those of standard chemotherapeutics like 5-Fluorouracil (5-FU), indicating their potential as effective anticancer agents .

The biological activity of the compound may be attributed to its ability to inhibit key enzymes involved in cancer progression and microbial resistance. The oxadiazole ring is known to interact with thymidylate synthase (TS), an enzyme critical for DNA synthesis in both cancer cells and bacteria. Inhibition of TS can lead to reduced cell proliferation and increased apoptosis in tumor cells .

Q & A

Q. What are the optimized synthetic routes for 2-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one?

The synthesis typically involves multi-step heterocyclic reactions. A plausible route includes:

  • Step 1 : Formation of the 1,2,4-oxadiazole ring via cyclocondensation of amidoximes with carboxylic acid derivatives under acidic conditions .
  • Step 2 : Alkylation of the dihydropyridazinone core using a halogenated intermediate (e.g., bromomethyl-oxadiazole) in the presence of a base like K₂CO₃ .
  • Step 3 : Purification via column chromatography (silica gel, petroleum ether/ethyl acetate) and recrystallization for crystalline yield optimization .

Q. How can researchers verify the purity and structural integrity of this compound?

Use a combination of:

  • HPLC : For purity assessment (>95% by reversed-phase C18 column, acetonitrile/water mobile phase) .
  • Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., 4-fluorophenyl aromatic protons at δ 7.2–7.5 ppm) and FT-IR for functional groups (e.g., C=O stretch at ~1680 cm⁻¹) .
  • Mass spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]⁺ ion matching theoretical mass) .

Q. What in vitro assays are suitable for preliminary biological evaluation?

  • Kinase inhibition assays : Screen against kinase targets (e.g., cyclin-dependent kinases) using fluorescence-based ADP-Glo™ kinase assays .
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How do structural modifications to the 3,4-dimethylphenyl or 4-fluorophenyl groups affect bioactivity?

  • SAR Strategy :
    • Replace the 4-fluorophenyl with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess electronic effects on target binding .
    • Modify the dimethylphenyl group to a bulkier substituent (e.g., tert-butyl) to study steric hindrance .
  • Data Interpretation : Use molecular docking (e.g., AutoDock Vina) to correlate substituent changes with binding affinity to kinases or enzymes .

Q. How can researchers resolve contradictions in activity data across different studies?

  • Case Example : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., ATP concentration in kinase assays).
  • Resolution :
    • Standardize assay protocols (e.g., uniform ATP levels at 10 µM) .
    • Validate results using orthogonal methods (e.g., SPR for binding kinetics alongside enzymatic assays) .

Q. What computational methods predict the compound’s pharmacokinetic properties?

  • LogP : Calculate via software like MarvinSketch (PubChem-derived descriptors) or experimental shake-flask method .
  • Metabolic stability : Use in silico tools (e.g., StarDrop’s P450 metabolism module) to identify vulnerable sites (e.g., oxadiazole ring oxidation) .

Q. How can mechanistic studies elucidate the compound’s mode of action?

  • Transcriptomics : RNA-seq profiling of treated cells to identify dysregulated pathways (e.g., apoptosis genes like BAX/BCL-2) .
  • Enzyme kinetics : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .

Methodological Challenges

Q. What strategies improve solubility for in vivo studies?

  • Formulation : Use co-solvents (e.g., PEG-400) or cyclodextrin-based complexes .
  • Derivatization : Introduce polar groups (e.g., sulfonate) on the dihydropyridazinone ring without compromising activity .

Q. How to address instability of the oxadiazole ring under physiological conditions?

  • pH stability studies : Use LC-MS to track degradation products in simulated gastric fluid (pH 1.2–3.0) .
  • Structural analogs : Replace oxadiazole with more stable bioisosteres (e.g., 1,3,4-thiadiazole) .

Critical Analysis of Evidence

  • Synthesis Protocols : and provide analogous routes for heterocyclic alkylation but lack specifics on oxadiazole-dihydropyridazinone coupling .
  • Biological Data : and highlight kinase and anticancer activity but require validation in orthogonal models (e.g., 3D tumor spheroids) .

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